molecular formula C18H20N4OS2 B4622845 2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide

2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide

Cat. No. B4622845
M. Wt: 372.5 g/mol
InChI Key: QSWOJFQRUHTJKL-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, a heterocyclic structure with a broad range of pharmaceutical activities. The compound falls within the category of acetamide derivatives, which have been extensively studied due to their significant biological activities.

Synthesis Analysis

The synthesis of such compounds generally involves multi-step reactions, typically starting with substituted acetophenones, triazoles, and phenyl isothiocyanates. These reactions involve various steps, including condensation and cyclization, often in the presence of catalysts or reagents like anhydrous potassium carbonate or acetyl chloride (Liu et al., 2005).

Molecular Structure Analysis

Compounds in this category often have complex structures with multiple functional groups. The molecular structure is typically elucidated using spectroscopic methods like NMR, IR, Mass spectra, and sometimes single-crystal X-ray diffraction analysis. These structures often show intermolecular interactions that stabilize the crystal structure (Zareef et al., 2008).

Scientific Research Applications

Synthesis and Structural Elucidation

The compound and its derivatives have been synthesized through various chemical reactions, focusing on creating compounds with potential biological activities. For instance, the synthesis of novel triazole compounds containing thioamide groups has been documented, highlighting the structural determination by single-crystal X-ray diffraction analysis. These compounds showed promising antifungal and plant growth-regulating activities, indicating their potential utility in agricultural and pharmaceutical applications (Liu et al., 2005).

Antimicrobial and Anticancer Activities

Research on the antimicrobial and anticancer activities of derivatives of this compound has shown significant results. A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds exhibited substantial antimicrobial properties against various pathogens, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

Additionally, the synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have been explored. These derivatives demonstrated significant antitumor activities, particularly against human lung adenocarcinoma cells, suggesting their potential as candidates for anticancer drug development (Evren et al., 2019).

Heterocyclic Syntheses

The compound has also been used as a precursor in heterocyclic syntheses. For example, thioureido-acetamides have been utilized in one-pot cascade reactions to synthesize various heterocyclic compounds with excellent atom economy. These syntheses have led to the creation of imidazo[1,2-c]pyrimidines and other important heterocycles, showcasing the versatility of the compound in synthetic organic chemistry (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-12-9-15(10-24-12)17-20-21-18(22(17)3)25-11-16(23)19-13(2)14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWOJFQRUHTJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide

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